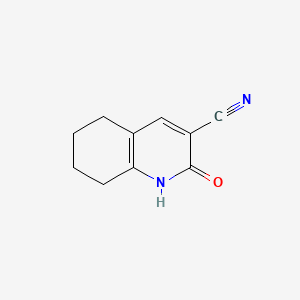

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Descripción

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a bicyclic heterocyclic compound featuring a fused cyclohexene and dihydropyridine ring system. Its synthesis typically involves a multicomponent reaction under reflux conditions. For example, cyclohexanone reacts with ammonium acetate and arylidene derivatives in ethanol to yield hexahydroquinoline derivatives via cyclocondensation . The compound’s core structure serves as a scaffold for diverse pharmacological activities, with modifications at positions 4, 7, and 8 significantly altering its properties .

Propiedades

IUPAC Name |

2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h5H,1-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSLZOLIKGOFOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(C(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377642 | |

| Record name | 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819794 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4241-13-8 | |

| Record name | 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4241-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

One-Step Cyclization via Multi-Component Reaction

A widely employed method for synthesizing 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves the cyclization of cyclohexanone, malononitrile derivatives, and an amine under reflux conditions in ethanol. A representative example uses:

- Reactants : 2-(3,4-dimethoxybenzylidene)malononitrile, cyclohexanone, and cyclohexylamine.

- Conditions : Reflux in ethanol for approximately 15 hours, followed by cooling overnight to precipitate the product.

- Outcome : Formation of 2-amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile with good yield (about 70%).

This method relies on a Knoevenagel condensation between the aldehyde and malononitrile to form the benzylidene malononitrile intermediate, which then undergoes Michael addition and cyclization with cyclohexanone and cyclohexylamine to form the hexahydroquinoline ring system.

Cyclization in the Presence of Bases and Catalysts

Some syntheses incorporate bases such as sodium ethoxide to facilitate the cyclization of amino and cyano precursors with β-ketoesters like ethyl acetoacetate. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl acetoacetate under reflux in the presence of sodium ethoxide yields the desired hexahydroquinoline carbonitrile derivatives.

Condensation with Aldehydes to Form Schiff Bases

The amino group at position 2 of the hexahydroquinoline core allows further functionalization by condensation with aromatic or heterocyclic aldehydes to form Schiff bases. This reaction typically proceeds in acetic acid under reflux for 5 hours, followed by precipitation and recrystallization. Examples include condensation with p-fluorobenzaldehyde, thiophene-2-carboxaldehyde, and indole-3-carboxyaldehyde to yield various substituted Schiff base derivatives.

Cyclocondensation to Form Fused Tricyclic Systems

Further cyclocondensation reactions of the hexahydroquinoline carbonitrile with reagents such as formic acid, acetic anhydride, or chloroacetyl chloride under reflux conditions yield fused tricyclic pyrimido[4,5-b]quinoline derivatives. These reactions extend the heterocyclic framework and modify biological activity profiles.

Detailed Reaction Schemes and Mechanisms

- Scheme 1 : Formation of the starting hexahydroquinoline carbonitrile compound by reaction of cyclohexanone, malononitrile derivative, and cyclohexylamine.

- Scheme 2 : Conversion of the amino group into Schiff bases by condensation with various aldehydes.

- Scheme 3 : Formation of pyrimido[4,5-b]quinoline and related fused heterocycles by cyclocondensation of the hexahydroquinoline carbonitrile with different reagents.

These schemes illustrate the versatility of the hexahydroquinoline core in synthetic organic chemistry and the ability to generate a wide range of derivatives.

Characterization and Yield Data

The synthesized compounds were characterized by melting point, elemental analysis, IR, ^1H NMR spectroscopy, and mass spectrometry. The yields ranged from moderate to high, depending on the specific derivative and reaction conditions.

| Compound Code | Description | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 2 | 2-Amino-1-cyclohexyl-4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | 70 | 75-76 | C24H31N3O2 | 393.24 |

| 3a | N-Substituted derivative with triethyl orthoformate | 50 | 63-64 | C27H35N3O3 | 449.27 |

| 4a | Schiff base with p-fluorobenzaldehyde | 40 | 80-81 | C31H34FN3O2 | 499.62 |

| 8c | Pyrimidoquinoline derivative with chloroacetyl chloride | 88 | 133-135 | C26H32ClN3O3 | 469.21 |

Data adapted from comprehensive synthetic studies

Research Findings on Preparation Methods

- The one-pot multi-component reaction approach is efficient and yields the hexahydroquinoline carbonitrile core in good yields.

- The use of cyclohexylamine as a nitrogen source facilitates ring closure and incorporation of the amino group at position 2.

- Refluxing in ethanol or acetic acid is common, with reaction times ranging from 5 to 15 hours depending on the step.

- Post-synthesis modifications via Schiff base formation and cyclocondensation expand the chemical diversity and potential biological activity.

- The purity and structure of the products are confirmed by spectral data and elemental analysis, ensuring reproducibility and reliability.

Summary Table of Preparation Methods

| Method Type | Reactants/Precursors | Conditions | Product Type | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Multi-component cyclization | Cyclohexanone, malononitrile derivatives, cyclohexylamine | Reflux in ethanol, 15 h | 2-Amino-hexahydroquinoline carbonitrile | 60-70 | One-step, efficient |

| Base-catalyzed cyclization | Amino-cyano precursors, ethyl acetoacetate | Reflux with sodium ethoxide | Hexahydroquinoline carbonitrile derivatives | Moderate | Requires base, suitable for scale-up |

| Schiff base formation | Hexahydroquinoline amine, aromatic aldehydes | Reflux in acetic acid, 5 h | Schiff base derivatives | 40-60 | Functionalization at amino group |

| Cyclocondensation | Hexahydroquinoline carbonitrile, acid derivatives | Reflux with formic acid, acetic anhydride, or chloroacetyl chloride | Fused tricyclic pyrimidoquinoline derivatives | 35-88 | Extends heterocyclic framework |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The carbonitrile group at position 3 undergoes nucleophilic substitution under basic conditions. Common reagents include alkyl halides or amines:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | R-X (alkyl halide), NaH/THF, 0–25°C | 3-Alkylated derivatives | 60–85% | |

| Amination | Primary amines, K₂CO₃/DMF, 60°C | 3-Amino-substituted analogs | 70–90% |

For example, treatment with methyl iodide in tetrahydrofuran (THF) with sodium hydride produces 3-(methyl)-substituted hexahydroquinoline.

Cyclization Reactions

The scaffold participates in cyclization to form tricyclic or fused heterocycles. A notable example includes:

Synthetic Protocol for Tricyclic Derivatives

-

Reactants : 4-Chlorophenylacetyl chloride, triethylamine

-

Conditions : Reflux in ethanol (3 h)

-

Product : 1-[2-(4-Chlorophenyl)-2-oxoethyl]-2-oxo-hexahydroquinoline-3-carbonitrile

X-ray crystallography confirms the formation of hydrogen-bonded dimers in the solid state, stabilized by N–H⋯N interactions .

Michael Addition and Tautomerization

The compound acts as a Michael acceptor in conjugate addition reactions:

Mechanistic Pathway :

-

Activation : Ionic liquid catalyst polarizes the carbonyl group of aldehydes.

-

Knoevenagel Condensation : Forms α,β-unsaturated intermediate with malononitrile.

-

Michael Addition : Enamine intermediates attack the activated α,β-system.

-

Cyclization/Tautomerization : Forms hexahydroquinoline core .

Key intermediates are characterized by IR (3200–3440 cm⁻¹ for –NH₂) and ¹H NMR (δ 4–6 ppm for –NH₂ protons) .

Functionalization at the Oxo Group

The ketone at position 2 reacts with hydrazines or hydroxylamine:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Hydrazone Formation | Hydrazine hydrate, ethanol | 2-Hydrazono derivatives | Antitubercular agents |

| Oxime Synthesis | NH₂OH·HCl, NaOH | 2-Oxime analogs | Chelation studies |

Catalytic Hydrogenation

Selective reduction of the tetrahydroquinoline ring:

-

Catalyst : Pd/C (10 wt%), H₂ (1 atm)

-

Solvent : Ethanol, 25°C

-

Product : Partially saturated derivatives with retained carbonitrile.

Aplicaciones Científicas De Investigación

Table 1: Synthesis Overview

| Method | Reactants | Conditions | Yield |

|---|---|---|---|

| One-pot condensation | Formaldehyde + CH acids/enamines | Mild acidic conditions | High |

Chemistry

In synthetic organic chemistry, 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structure allows for various chemical transformations including oxidation and reduction reactions.

Biology

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of certain bacterial strains and induce apoptosis in cancer cells.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound could induce cell death in cancer cell lines through caspase activation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-Oxo-HQ | HeLa | 10.5 | Caspase activation |

| 2-Oxo-HQ | MCF-7 | 12.3 | Apoptosis induction |

Medicine

The compound is being investigated as a potential pharmaceutical intermediate due to its biological activities. Its mechanism of action involves interaction with molecular targets such as enzymes and receptors, which can modulate critical biological pathways.

Industry

In industrial applications, this compound is utilized in the synthesis of materials with specific electronic and optical properties. Its derivatives are also explored in the development of dyes and pigments due to their unique chemical characteristics.

Mecanismo De Acción

The mechanism of action of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its carbonitrile and quinoline moieties. These interactions can modulate biological pathways, leading to the observed biological activities .

Comparación Con Compuestos Similares

Structural and Conformational Variations

Hexahydroquinoline derivatives exhibit conformational flexibility, particularly in their cyclohexene and dihydropyridine rings. X-ray crystallography reveals that substituents influence ring conformations:

- Parent compound: The unsubstituted 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile adopts a planar conformation in its crystalline state.

- 4-(4-Methoxyphenyl) derivative : The cyclohexene and dihydropyridine rings adopt a twisted-boat conformation due to steric hindrance from the methoxy group .

- 8-Methyl-4-(thiophen-2-yl) derivative : The thiophene substituent induces a twisted-boat conformation, with π–π interactions stabilizing the crystal lattice .

Table 1: Structural Comparison

Pharmacological Activities

Substituents critically modulate bioactivity:

- Analgesic activity :

- Anticancer activity :

Table 2: Pharmacological Profile

| Compound | Activity | Potency (IC₅₀/LD₅₀) | Reference |

|---|---|---|---|

| OCO 5184 | Analgesic | LD₅₀ ≥ 1000 mg/kg | |

| CV 1252 | Analgesic | LD₅₀ ≥ 5000 mg/kg | |

| Compound 88 | Anticancer (HCT-116/MCF7) | 16.33–34.28 μM |

Toxicity Profiles

Actividad Biológica

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 4241-13-8) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the hexahydroquinoline family and has been studied for its effects on various biological systems, including its anticancer properties and mechanisms of action against multidrug resistance (MDR) in cancer therapy.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a quinoline core with an oxo group and a carbonitrile substituent. Its molecular formula is , with a molecular weight of approximately 174.20 g/mol. The compound is typically found as a powder and has a purity of around 95% .

Anticancer Properties

Recent studies highlight the significant anticancer activities of derivatives related to this compound. In particular:

- Cytotoxicity : Research indicates that certain derivatives exhibit high cytotoxicity against cancer cell lines such as MES-SA-DX5 human uterine sarcoma cells. These compounds have shown to induce apoptosis and block P-glycoprotein (P-gp) efflux mechanisms that are often responsible for drug resistance in cancer cells .

- Mechanism of Action : The mechanism involves the modulation of ATP-binding cassette (ABC) transporters like P-gp. By inhibiting these transporters, the compounds can enhance the accumulation of chemotherapeutic agents within resistant cancer cells .

| Compound | Cytotoxicity (IC50) | Selectivity Index |

|---|---|---|

| A1 | 10 µM | High |

| A2 | 15 µM | Moderate |

| B1 | 20 µM | Low |

| B2 | 12 µM | High |

Multidrug Resistance Reversal

The ability of this compound derivatives to reverse MDR has been a focal point in recent research:

- Study Findings : In vitro studies demonstrated that specific derivatives significantly blocked P-gp efflux and induced apoptosis in drug-resistant cell lines. For instance, compounds A1 and A2 were noted for their ability to selectively target MDR cells while sparing non-cancerous cells .

Study on 5-Oxo-Hexahydroquinoline Derivatives

A notable study published in MDPI explored various derivatives of hexahydroquinoline and their biological activities. The findings showed that compounds with specific substitutions on the quinoline ring exhibited enhanced anticancer activity and were effective in overcoming MDR mechanisms .

Clinical Implications

The implications of these findings suggest that further development of 2-Oxo-1,2,5,6,7,8-hexahydroquinoline derivatives could lead to new therapeutic agents for treating resistant forms of cancer. The selectivity towards cancer cells over normal cells is particularly promising for reducing side effects associated with traditional chemotherapy.

Q & A

Basic: What are the standard synthetic protocols for preparing 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives?

Answer:

A common method involves a one-pot multicomponent reaction under reflux conditions. For example, reacting a cyclic ketone (e.g., cyclohexanone), an aldehyde (e.g., thiophene-2-carboxaldehyde), and ethyl cyanoacetate in absolute ethanol with excess ammonium acetate as a catalyst. The mixture is refluxed for 6–8 hours, followed by cooling, filtration, and recrystallization from ethanol to yield crystalline products with typical yields of 65–72% . This method leverages the Hantzsch-like reaction mechanism, where ammonium acetate acts as both a catalyst and a source of ammonia for cyclization.

Basic: What spectroscopic and crystallographic techniques are used to characterize these compounds?

Answer:

- Mass Spectrometry (MS): Confirms molecular ion peaks and fragmentation patterns (e.g., EI-MS for verifying molecular weight) .

- Single-Crystal X-ray Diffraction (SC-XRD): Determines precise molecular geometry, bond lengths, and angles. For example, triclinic crystal systems with space group P1 are common, and refinement using SHELXL or OLEX2 software achieves R values of ~0.088 .

- Thermal Analysis: Melting points (e.g., 525–527 K) validate purity .

Advanced: How is crystallographic disorder resolved in X-ray structures of hexahydroquinoline derivatives?

Answer:

Disordered moieties (e.g., thienyl rings) are modeled using split positions with occupancy refinement. Restraints on bond lengths, angles, and anisotropic displacement parameters (ADPs) are applied to maintain chemically reasonable geometries. For example, in a study of 8-methyl-2-oxo-4-(thiophen-2-yl) derivatives, the thienyl ring disorder (64.9:35.1 ratio) was resolved by restraining planar deviations to <0.01 Å and enforcing isotropic ADPs for disordered atoms .

Advanced: What supramolecular interactions dominate the crystal packing of these compounds?

Answer:

- Hydrogen Bonding: Centrosymmetric N–H···O interactions form eight-membered {···HNCO}₂ synthons, creating 1D chains along the a-axis .

- π–π Stacking: Pyridinone rings exhibit face-to-face interactions (centroid-centroid distances ~3.89 Å), stabilizing layered structures .

- Hydrophobic Interactions: Alkyl/aryl groups facilitate van der Waals contacts between chains, contributing to 3D stability .

Advanced: How do substituents influence the biological activity of hexahydroquinoline derivatives?

Answer:

- Electron-Withdrawing Groups (e.g., CN): Enhance cytotoxicity by increasing electrophilicity. Derivatives with cyano groups show LD₅₀ values as low as 0.56 µg/mL in cytotoxicity assays .

- Heterocyclic Moieties (e.g., Thiophene): Improve anti-inflammatory and cardiotonic activity. For instance, thiophene-substituted derivatives demonstrate 100% tumor inhibition in murine models, comparable to vincristine .

- Steric Effects: Bulky substituents (e.g., 4-chlorophenyl) may hinder enzymatic degradation, prolonging pharmacological activity .

Basic: What computational tools are recommended for refining crystal structures of these compounds?

Answer:

- SHELX Suite: SHELXL for refinement (supports restraints for disorder) and SHELXS for structure solution .

- OLEX2: Integrates visualization, refinement, and analysis (e.g., hydrogen-bond networks) in a workflow-driven interface .

- PLATON: Validates geometry and identifies supramolecular interactions (e.g., CHECKCIF for ADPs) .

Advanced: How to optimize reaction conditions for higher yields of hexahydroquinoline derivatives?

Answer:

- Catalyst Screening: Replace ammonium acetate with ionic liquids (e.g., [BMIM]Br) to enhance cyclization efficiency .

- Solvent Effects: Use ethanol/water mixtures to improve solubility of polar intermediates .

- Microwave Assistance: Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) while maintaining yields >70% .

Advanced: What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies?

Answer:

- Crystallographic Validation: Confirm stereochemistry and conformation via SC-XRD to rule out structural misassignment .

- Dose-Response Curves: Use IC₅₀/LD₅₀ comparisons across multiple cell lines to differentiate intrinsic activity from assay-specific artifacts .

- Molecular Docking: Correlate bioactive conformations with binding affinities to targets like C5a receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.